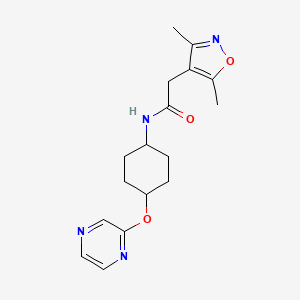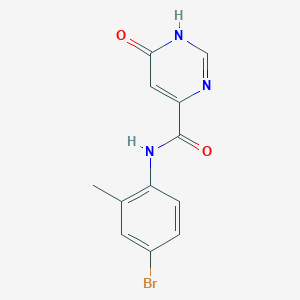
(Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
カタログ番号 B2839578
CAS番号:
329224-71-7
分子量: 411.54
InChIキー: MLTSHHRQIUBSNT-HNENSFHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Techniques like nucleophilic substitution, condensation reactions, or radical reactions might be involved .Molecular Structure Analysis
The structure of the compound can be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, esters can undergo hydrolysis, transesterification, or reduction reactions. Amides can participate in reactions like hydrolysis, reduction, or the formation of enolates .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties (like melting point, boiling point, solubility, etc.) can be predicted based on its structure and functional groups. Computational chemistry tools can also be used for more accurate predictions .科学的研究の応用
Synthesis and Characterization
- The compound has been involved in the synthesis of various derivatives with potential pharmacological applications. For example, ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide, a related compound, is used to create a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates with antimicrobial activity (Spoorthy et al., 2021).
Complexing Properties
- The compound and its derivatives are used in studying complexing properties and membrane processes, particularly as sodium cation carriers. Condensation with certain compounds leads to derivatives with potential application in these areas (Kosterina et al., 2004).
Structural and Computational Analysis
- Structural analysis of related compounds, like ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, contributes to understanding the molecular structure and potential intermolecular interactions of such compounds. This type of analysis is crucial for predicting reactivity and interaction with biological targets (Zhou et al., 2017).
Antimicrobial Activities
- Some derivatives based on the compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents and understanding the structure-activity relationship in such compounds (Gouda et al., 2010).
Synthesis of Novel Derivatives
- The compound is used as a precursor in the synthesis of novel derivatives, including oxothiazolidine derivatives, which have potential pharmacological applications. The synthesis pathways and the structural characterization of these derivatives are key areas of research (Hassan et al., 2012).
Anticancer Activity
- Derivatives synthesized from the compound have been evaluated for their anticancer activity. This includes studying their effects on specific cancer cell lines, contributing to the development of potential cancer therapeutics (Abdel-Motaal et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-6-19-18-21(7-2)16(23)12(27-18)9-13(22)20-15-14(17(24)25-8-3)10(4)11(5)26-15/h12H,6-9H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSHHRQIUBSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2839498.png)




![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)
![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)

